ethyl (2E)-2-methylpenta-2,4-dienoate
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Overview
Description
Ethyl (2E)-2-methylpenta-2,4-dienoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its conjugated diene structure, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2E)-2-methylpenta-2,4-dienoate can be synthesized through various methods, including:
Fischer Esterification: This traditional method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For this compound, the reaction between 2-methylpenta-2,4-dienoic acid and ethanol under acidic conditions would yield this compound.
Transesterification: This method involves the exchange of the alkoxy group of an ester with another alcohol. Using a base catalyst like sodium methoxide, mthis compound can be converted to this compound by reacting with ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-methylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in the formation of saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Amides or new esters.
Scientific Research Applications
Ethyl (2E)-2-methylpenta-2,4-dienoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with conjugated systems.
Biology: The compound’s ester functionality makes it a candidate for studying enzyme-catalyzed hydrolysis reactions.
Medicine: Research into its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-methylpenta-2,4-dienoate involves its interaction with various molecular targets:
Enzymatic Hydrolysis: Esterases catalyze the hydrolysis of the ester bond, releasing the corresponding alcohol and carboxylic acid.
Oxidative Pathways: The compound can undergo oxidation to form reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Ethyl (2E)-2-methylpenta-2,4-dienoate can be compared with other esters having similar structures:
Ethyl (2E)-2-methylbut-2-enoate: Lacks the conjugated diene system, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, medicine, and industry
Properties
IUPAC Name |
ethyl (2E)-2-methylpenta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h4,6H,1,5H2,2-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGCEPJTMUOFDX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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